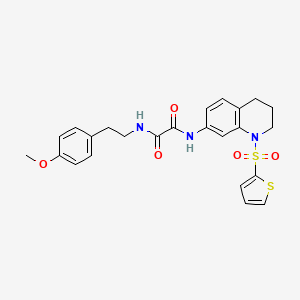

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-piperidin-1-ylquinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-piperidin-1-ylquinoline-2-carboxamide” is a research compound . It’s important to note that the exact compound you’re asking about might not have been extensively studied yet, and the information available is limited.

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents. Another study involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .

Molecular Structure Analysis

The molecular structure of similar compounds is crucial for understanding their chemical behavior and potential applications . X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds .

Chemical Reactions Analysis

Compounds similar to the one you’re asking about participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . These compounds have shown promising results against various cancer cell lines, indicating their potential use in cancer treatment.

Enzyme Inhibitors

These compounds have also been found to act as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be beneficial in treating various diseases where these enzymes play a crucial role.

Antibacterial Agents

N-substituted sulfonamides bearing a benzodioxane moiety have shown significant antibacterial potential . They can inhibit the growth and multiplication of various Gram-negative and Gram-positive bacterial strains, making them valuable in the development of new antibacterial drugs.

Antiproliferative Agents

Thieno[3,2-d]pyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines . This suggests their potential use in preventing or slowing the growth of cancer cells.

Inhibitors of Lipoxygenase Enzyme

Some N-substituted sulfonamides have shown inhibitory activity against the lipoxygenase enzyme . This enzyme plays a role in the metabolism of fatty acids, and its inhibition can be beneficial in treating inflammatory diseases.

Inhibitors of Tyrosinase

Compounds with a thieno[3,2-d]pyrimidine core have been found to inhibit tyrosinase, an enzyme that plays a key role in the production of melanin . This makes them potential candidates for the development of depigmenting agents or treatments for hyperpigmentation disorders.

Wirkmechanismus

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities

Biochemical Pathways

Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is likely that this compound could affect multiple pathways. The specific pathways and downstream effects would depend on the compound’s specific targets.

Eigenschaften

IUPAC Name |

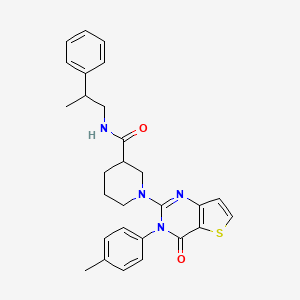

1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2S/c1-19-10-12-23(13-11-19)32-27(34)25-24(14-16-35-25)30-28(32)31-15-6-9-22(18-31)26(33)29-17-20(2)21-7-4-3-5-8-21/h3-5,7-8,10-14,16,20,22H,6,9,15,17-18H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABUHGTVNXFCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2835103.png)

![2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2835107.png)

![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)

![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)